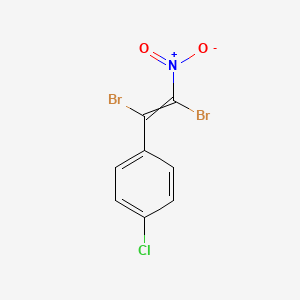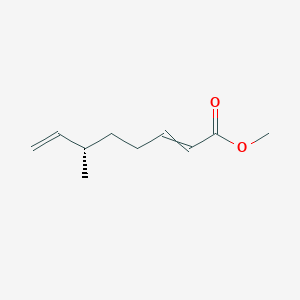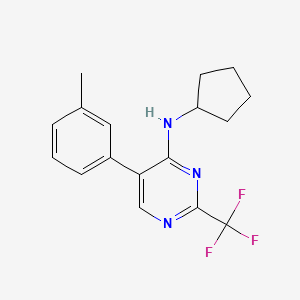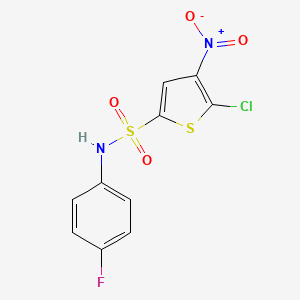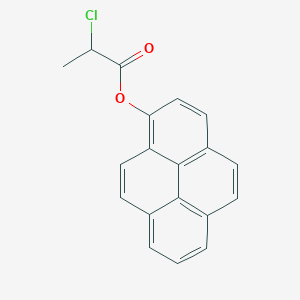
pyren-1-yl 2-chloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyren-1-yl 2-chloropropanoate: is an organic compound that belongs to the class of pyrene derivatives Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties, making its derivatives valuable in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyren-1-yl 2-chloropropanoate typically involves the esterification of pyrene-1-ol with 2-chloropropanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Pyren-1-yl 2-chloropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoate moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrene moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pyrene-1-ol and 2-chloropropanoic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Pyren-1-yl 2-aminopropanoate or pyren-1-yl 2-thiopropanoate.
Oxidation Products: Pyrene-1-carboxylic acid derivatives.
Reduction Products: Reduced pyrene derivatives.
Hydrolysis Products: Pyrene-1-ol and 2-chloropropanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyren-1-yl 2-chloropropanoate is used as a building block in the synthesis of more complex organic molecules. Its unique photophysical properties make it valuable in the development of fluorescent probes and sensors .
Biology: In molecular biology, pyrene derivatives are often used as fluorescent tags for nucleic acids and proteins. This compound can be incorporated into oligonucleotides to study DNA and RNA interactions .
Industry: In the industrial sector, pyrene derivatives are used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics .
Wirkmechanismus
The mechanism of action of pyren-1-yl 2-chloropropanoate largely depends on its application. In fluorescence-based applications, the compound absorbs light and emits fluorescence, which can be used to track molecular interactions. The pyrene moiety’s ability to form excimers (excited dimers) is particularly useful in studying molecular proximity and interactions .
Vergleich Mit ähnlichen Verbindungen
Pyrene-1-yl acetate: Similar ester structure but with an acetate group instead of 2-chloropropanoate.
Pyrene-1-yl butyrate: Another ester derivative with a butyrate group.
Pyrene-1-yl methacrylate: Contains a methacrylate group, used in polymer chemistry
Uniqueness: Pyren-1-yl 2-chloropropanoate is unique due to the presence of the 2-chloropropanoate moiety, which can undergo specific substitution reactions not possible with other pyrene esters. This makes it a versatile intermediate in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
878675-68-4 |
|---|---|
Molekularformel |
C19H13ClO2 |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
pyren-1-yl 2-chloropropanoate |
InChI |
InChI=1S/C19H13ClO2/c1-11(20)19(21)22-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-11H,1H3 |
InChI-Schlüssel |
FWHGYLVFIBTUKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


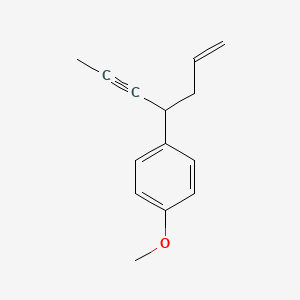
![3-(5-bromo-2-fluorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12603960.png)
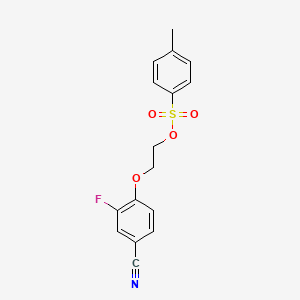
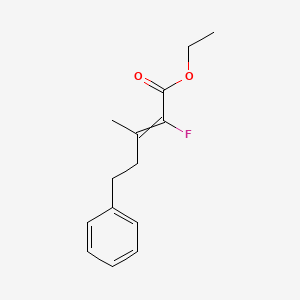
![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)

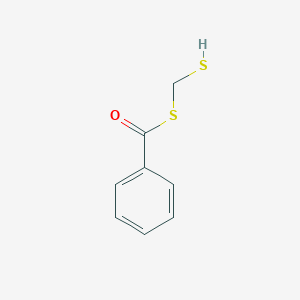
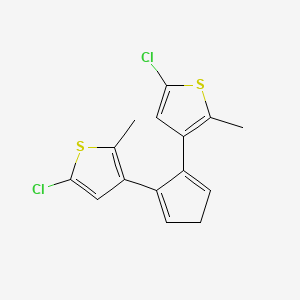
![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
